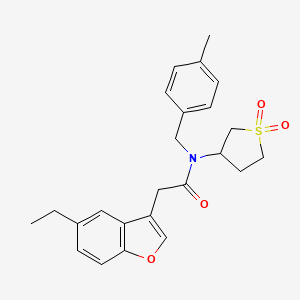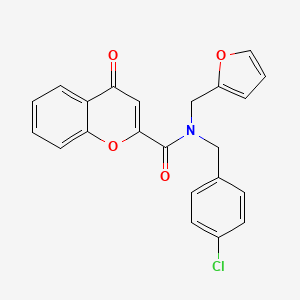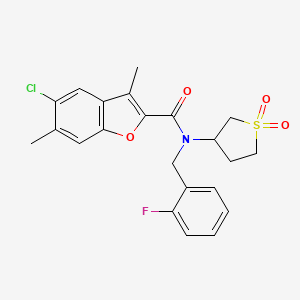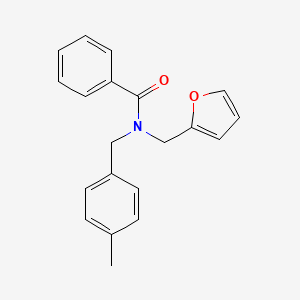
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-ethyl-1-benzofuran-3-yl)-N-(4-methylbenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-ethyl-1-benzofuran-3-yl)-N-(4-methylbenzyl)acetamide, also known by its systematic name, is a complex organic compound. Its chemical structure combines elements from both heterocyclic and aromatic systems. Let’s break down its components:
Thiophene Ring: The compound features a tetrahydrothiophene ring with a carbonyl group (1,1-dioxidotetrahydrothiophen-3-yl).
Benzofuran Ring: It contains a benzofuran ring with an ethyl substituent (5-ethyl-1-benzofuran-3-yl).
Acetamide Group: The N-(4-methylbenzyl)acetamide moiety completes the structure.
Preparation Methods
Synthetic Routes::
Multistep Synthesis: The compound can be synthesized through a multistep process involving cyclization, functional group transformations, and amide formation.
Key Steps:
Industrial Scale: Large-scale production typically involves continuous flow processes or batch reactions.
Catalysts and Conditions: Specific catalysts and optimized conditions are employed to enhance yield and selectivity.
Chemical Reactions Analysis
Reactivity: The compound is susceptible to various reactions
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups or ring structures.
Scientific Research Applications
Chemistry: Investigate its reactivity, design new derivatives, and explore applications in materials science.
Biology: Study its interactions with biological macromolecules (e.g., enzymes, receptors).
Medicine: Assess its potential as a drug candidate (e.g., anti-inflammatory, anticancer).
Industry: Explore its use in organic synthesis or as a building block for other compounds.
Mechanism of Action
Targets: Identify molecular targets (e.g., proteins, enzymes) affected by the compound.
Pathways: Investigate signaling pathways influenced by its interactions.
Specifics: Unfortunately, detailed information on its mechanism remains limited.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features (e.g., combined heterocyclic and aromatic motifs).
Similar Compounds: Explore related structures, such as other benzofuran derivatives or thiophene-containing compounds.
Properties
Molecular Formula |
C24H27NO4S |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-(5-ethyl-1-benzofuran-3-yl)-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C24H27NO4S/c1-3-18-8-9-23-22(12-18)20(15-29-23)13-24(26)25(21-10-11-30(27,28)16-21)14-19-6-4-17(2)5-7-19/h4-9,12,15,21H,3,10-11,13-14,16H2,1-2H3 |
InChI Key |
UYMGEEOBUKQWJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC=C2CC(=O)N(CC3=CC=C(C=C3)C)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethoxyphenyl)-6-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11399246.png)

![5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-(3-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11399262.png)
![N-(2-ethylphenyl)-6-(4-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11399264.png)
![3-(2-hydroxy-5-methylphenyl)-5-(3-methoxypropyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11399267.png)
![N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11399269.png)

![N-(2-chlorophenyl)-3'-phenylspiro[cyclopentane-1,6'-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7'-carboxamide](/img/structure/B11399283.png)
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide](/img/structure/B11399287.png)
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[1-methyl-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B11399292.png)

![2-(2-methoxyethyl)-N-(4-methylphthalazin-1-yl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine](/img/structure/B11399312.png)
![6-(4-fluorophenyl)-N-(2-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11399328.png)
![N-(3-methylphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B11399330.png)
